Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate

Description

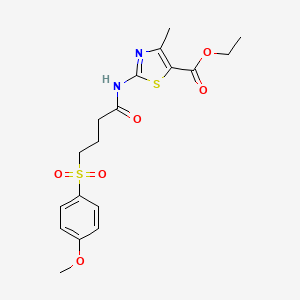

Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate is a thiazole-based compound featuring a 4-methylthiazole-5-carboxylate core. Its structure includes a butanamido linker substituted with a 4-methoxyphenylsulfonyl group at the thiazole ring’s 2-position.

Properties

IUPAC Name |

ethyl 2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S2/c1-4-26-17(22)16-12(2)19-18(27-16)20-15(21)6-5-11-28(23,24)14-9-7-13(25-3)8-10-14/h7-10H,4-6,11H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGHPDPGKOGNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

Amidation Reaction: The butanamido group can be introduced through an amidation reaction involving the corresponding amine and an activated ester or acid chloride.

Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazole Derivatives

Key Observations :

- Trifluoromethyl-substituted derivatives (e.g., ) exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Compounds like NL and febuxostat intermediates prioritize electron-withdrawing groups (e.g., formyl, cyano) that influence reactivity in subsequent synthetic steps.

Key Observations :

Table 3: Reported Bioactivities of Analogues

Key Observations :

- The target compound’s sulfonylbutanamido group may confer unique binding properties, but its bioactivity remains uncharacterized.

- Analogues with hydrazinecarbothioamide substituents (e.g., ) demonstrate potent anticancer activity, suggesting that the target compound’s amide group could be modified for similar applications.

Biological Activity

Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Thiazole ring with a carboxylate group.

- Substituents :

- A sulfonamide group attached to a butanamido chain.

- A methoxyphenyl group which may influence its pharmacological properties.

-

Inhibition of Cancer Cell Proliferation :

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific cancer cell lines. For instance, compounds with thiazole scaffolds have shown significant cytotoxicity against various cancer cells by inducing apoptosis and disrupting mitotic processes . -

Targeting Protein Tyrosine Phosphatases (PTPs) :

The compound may also function as an inhibitor of PTPs, which are involved in regulating cellular signaling pathways. Inhibitors of PTP1B, for example, have been linked to improved insulin sensitivity and glucose metabolism . This suggests that this compound could have applications in treating metabolic disorders like diabetes. -

Modulation of Gene Expression :

Some studies indicate that similar compounds can modulate the expression of genes involved in insulin signaling pathways, such as IRS1 and PPAR-α, thereby enhancing metabolic responses .

In Vitro Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of thiazole compounds can significantly reduce viability in cancer cell lines at micromolar concentrations. For example, a related thiazole derivative showed IC50 values in the low micromolar range against HSET (KIFC1), a protein implicated in cancer cell survival .

Case Studies

-

Diabetes Models :

In animal models, similar compounds have been shown to improve glucose tolerance and insulin sensitivity. They achieved this by restoring normal serum lipid profiles and enhancing insulin action through gene expression modulation . -

Cancer Treatment :

The compound's analogs have been tested in various cancer models, demonstrating the ability to induce multipolar mitotic phenotypes in centrosome-amplified cancer cells, leading to increased cell death .

Data Summary

Q & A

Q. Critical Parameters Table :

| Step | Conditions | Yield Optimization |

|---|---|---|

| Sulfonylation | 0–5°C, DMF, 12h | 70–80% |

| Amide coupling | RT, EDC/HOBt, 24h | 85–90% |

| Final purification | Ethyl acetate/hexane (3:7 v/v) | 95% purity |

How can researchers resolve contradictions in crystallographic data for this compound?

Advanced Research Question

Discrepancies in X-ray diffraction data often arise from disordered solvent molecules or twinning. Methodological solutions include:

- Refinement tools : Use SHELXL for robust small-molecule refinement, leveraging its constraints for disordered regions .

- Cross-validation : Compare crystallographic data with NMR (e.g., H/C) and mass spectrometry to confirm molecular connectivity .

- Data quality : Collect high-resolution data (≤1.0 Å) to reduce ambiguity in electron density maps .

What advanced techniques are recommended for characterizing its reactive intermediates?

Advanced Research Question

Reactive intermediates (e.g., sulfonamide or thiazole ring derivatives) require real-time monitoring:

- Analytical methods :

- HPLC-MS : Track reaction progress and identify byproducts using C18 columns and electrospray ionization .

- In-situ IR spectroscopy : Monitor carbonyl (1700–1750 cm) and sulfonyl (1150–1250 cm) group transformations .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict intermediate stability and reaction pathways .

How should researchers design experiments to assess its biological activity against kinase targets?

Advanced Research Question

To evaluate kinase inhibition:

- In vitro assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR or MAPK) at 1–10 µM compound concentrations .

- Structure-activity relationship (SAR) : Synthesize analogs with modified sulfonyl or methylthiazole groups to identify critical pharmacophores .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to ATP-binding pockets .

Q. Example SAR Findings :

| Modification Site | Activity Trend (IC) | Key Interaction |

|---|---|---|

| 4-Methylthiazole | IC ↓ 30% | Hydrophobic packing |

| Sulfonyl linker length | IC ↑ 2-fold | H-bond with Lys45 |

What strategies mitigate instability of the ethyl ester group under physiological conditions?

Basic Research Question

The ester group hydrolyzes rapidly in serum. Stabilization approaches include:

- Prodrug design : Replace the ethyl group with tert-butyl or benzyl esters to slow enzymatic cleavage .

- Formulation : Encapsulate in PEGylated liposomes to shield from esterases .

- pH optimization : Conduct stability studies in buffers (pH 4.5–7.4) to identify degradation thresholds .

How can researchers address contradictory bioactivity data across cell lines?

Advanced Research Question

Discrepancies may stem from cell-specific metabolism or off-target effects. Solutions:

- Metabolic profiling : Use LC-MS to quantify intracellular compound levels and identify metabolites .

- CRISPR screening : Knock out suspected off-target genes (e.g., cytochrome P450 enzymes) in resistant cell lines .

- Orthogonal assays : Validate results with zebrafish xenografts or 3D tumor spheroids .

What computational methods are suitable for predicting its physicochemical properties?

Basic Research Question

Leverage in silico tools for property prediction:

- LogP : Use MarvinSketch or ACD/Labs to estimate partition coefficients .

- Solubility : Employ COSMO-RS (via Turbomole) for aqueous solubility simulations .

- pKa : SPARC online calculator predicts ionization states of sulfonyl and carboxylate groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.